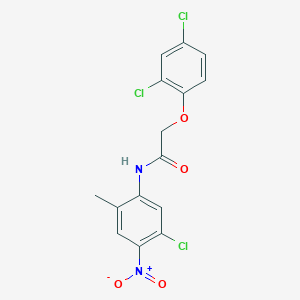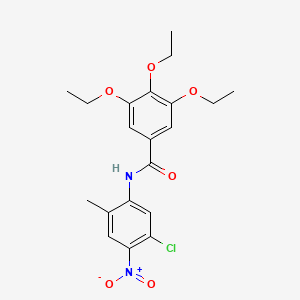![molecular formula C18H11F3N2O6 B3966554 N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B3966554.png)
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide
Overview
Description
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide, also known as NTBC, is a synthetic compound that has been used in scientific research for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the production of tyrosine and other aromatic amino acids in the body. NTBC has been used in studies to investigate the role of HPPD in various physiological processes and to develop new treatments for diseases related to HPPD dysfunction.
Mechanism of Action
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide works by binding to the active site of HPPD, preventing the enzyme from carrying out its normal function. This leads to a reduction in the production of tyrosine and other aromatic amino acids. In the case of HT1, this reduces the accumulation of toxic metabolites in the body. In cancer cells, the reduction in amino acid production leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
The inhibition of HPPD by this compound has been shown to have a number of biochemical and physiological effects. In addition to the reduction in tyrosine and other amino acids, this compound has been shown to affect the levels of other metabolites in the body. This includes an increase in the levels of homogentisic acid, which is a marker of HT1.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide in lab experiments is its specificity for HPPD. This allows researchers to investigate the role of this enzyme in various processes without affecting other metabolic pathways. However, this compound has a relatively short half-life and can be quickly metabolized by the body. This can make it difficult to maintain a consistent level of inhibition over long periods of time.
Future Directions
There are several potential future directions for research involving N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide. One area of interest is the use of this compound as a treatment for other diseases related to HPPD dysfunction, such as alkaptonuria. Another area of research could focus on the development of new HPPD inhibitors with improved pharmacokinetic properties. Finally, this compound could be used as a tool to investigate the role of HPPD in other physiological processes, such as neurotransmitter synthesis.
Scientific Research Applications
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide has been used in a variety of scientific studies to investigate the role of HPPD in different physiological processes. One area of research has focused on the use of this compound as a treatment for hereditary tyrosinemia type 1 (HT1), a rare genetic disorder caused by a deficiency in HPPD activity. This compound has been shown to effectively reduce the levels of toxic metabolites in the body and improve the symptoms of HT1.
Another area of research has focused on the role of HPPD in cancer cells. This compound has been shown to inhibit the growth of certain cancer cells by blocking the production of tyrosine and other essential amino acids. This has led to the development of new cancer treatments that target HPPD.
properties
IUPAC Name |
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxoisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O6/c19-18(20,21)9-28-13-7-11(6-12(8-13)23(26)27)22-16(24)15-5-10-3-1-2-4-14(10)17(25)29-15/h1-8H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVJZSDDSJANJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3966479.png)
![diethyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3966485.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966500.png)
![7-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3966508.png)


![4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3966527.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966548.png)

![3-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966575.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966587.png)